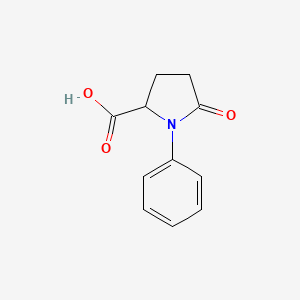

5-Oxo-1-phenylpyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-1-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-7-6-9(11(14)15)12(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITXFZOGKNNXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18133-18-1 | |

| Record name | 5-oxo-1-phenylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of itaconic acid with aniline under acidic conditions, followed by cyclization to form the pyrrolidine ring . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

5-Oxo-1-phenylpyrrolidine-2-carboxylic acid can be synthesized through various organic reactions involving pyrrolidine derivatives. The compound's structure includes a pyrrolidine ring, a phenyl group, and a carboxylic acid functional group, contributing to its biological activity. Its molecular formula is with a molecular weight of 205.21 g/mol .

Antibacterial Activity

Research indicates that derivatives of 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid exhibit significant antibacterial properties. In vitro studies have demonstrated activity against both gram-positive and gram-negative bacteria, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli

For instance, certain derivatives showed moderate to good antibacterial activity, making them potential candidates for developing new antibacterial agents . The screening involved methods such as broth microdilution according to Clinical Laboratory Standards Institute recommendations .

Anticancer Activity

5-Oxo-1-phenylpyrrolidine-2-carboxylic acid derivatives have also been evaluated for their anticancer properties. Studies utilizing the A549 human lung adenocarcinoma model revealed structure-dependent cytotoxicity. Compounds were tested at concentrations of 100 µM for 24 hours, showing varying degrees of efficacy compared to standard chemotherapeutic agents like cisplatin .

The anticancer activity was characterized using MTT assays, which measure cell viability post-treatment. Notably, some derivatives demonstrated higher cytotoxicity against cancer cells while exhibiting lower toxicity towards non-cancerous cells .

Case Study 1: Antimicrobial Screening

In a study published in 2022, several novel derivatives of 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid were synthesized and screened against multidrug-resistant pathogens. The results indicated that certain compounds effectively inhibited the growth of resistant strains such as methicillin-resistant Staphylococcus aureus and polymyxin-resistant Acinetobacter baumannii .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of these compounds, particularly in lung cancer models. The study found that specific modifications to the chemical structure enhanced the anticancer effects significantly. For example, introducing halogen substituents on the phenyl ring improved the compounds' potency against A549 cells .

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa | Moderate to good activity against tested strains |

| Anticancer | A549 human lung adenocarcinoma cells | Structure-dependent cytotoxicity observed |

Mechanism of Action

The mechanism of action of 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

A. 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid (CAS: 39629-86-2)

- Structure : Carboxylic acid at C3 instead of C2.

- This may reduce lactam ring strain compared to the C2-substituted analogue.

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Chloro and hydroxyl groups on the phenyl ring; carboxylic acid at C3.

- Bioactivity : Exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays. The electron-withdrawing chloro group stabilizes radicals, while the hydroxyl group enhances solubility and radical quenching .

Key Data :

Compound IC₅₀ (DPPH, μM) Reducing Power (OD 700 nm) Ascorbic Acid (Control) 25.0 0.850 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative 16.7 1.149

C. 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid (CAS: 175136-92-2)

- Structure : Thienylmethyl group at N1; carboxylic acid at C3.

- Properties : The sulfur-containing thiophene enhances lipophilicity and metabolic stability. Predicted collision cross-section (CCS) for [M+H]+ is 144.6 Ų , indicating moderate molecular rigidity .

- Applications : Used as a reference standard in drug impurity profiling and as a building block for kinase inhibitors .

Stereochemical and Aliphatic Modifications

(2S)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic Acid

- Structure : Stereospecific S-configuration at C2; isopropyl group at N1.

- Properties : The chiral center and branched aliphatic chain influence receptor binding. Molecular weight (171.2 g/mol) and lower polarity compared to phenyl-substituted analogues may enhance blood-brain barrier penetration .

(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic Acid

Heterocyclic Hybrid Derivatives

6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides

- Structure: Pyrimidine ring fused to the pyrrolidinone moiety.

- Synthesis : Parallel solution-phase synthesis achieves 80–100% purity. The pyrimidine group introduces π-π stacking interactions, useful in targeting DNA or enzyme active sites .

- Applications : Explored in kinase inhibition and anticancer drug development.

Key Trends and Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents on the phenyl ring enhance antioxidant activity by stabilizing free radicals .

Position of Carboxylic Acid : C2-substituted derivatives (e.g., the target compound) exhibit higher ring strain and reactivity, whereas C3-substituted analogues prioritize steric interactions.

Heterocyclic Modifications : Thiophene or pyrimidine integration improves metabolic stability and target selectivity .

Stereochemistry : Chiral centers (e.g., (2S)-isomers) significantly affect binding affinity and pharmacokinetics .

Biological Activity

5-Oxo-1-phenylpyrrolidine-2-carboxylic acid (CAS Number: 18133-18-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Synthesis

5-Oxo-1-phenylpyrrolidine-2-carboxylic acid features a pyrrolidine ring with a phenyl group and a carboxylic acid functional group. The molecular formula is C11H11NO3. The synthesis typically involves the cyclization of itaconic acid with aniline under acidic conditions, resulting in the formation of the pyrrolidine structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid exhibit notable anticancer properties. For instance, a study evaluated various derivatives against A549 human lung adenocarcinoma cells and found that certain compounds significantly reduced cell viability, indicating their potential as anticancer agents. Specifically, compounds with free amino groups showed enhanced activity compared to those with acetylamino fragments .

Table 1: Anticancer Activity of 5-Oxo-Pyrrolidine Derivatives

| Compound | IC50 (μM) | Cell Line | Remarks |

|---|---|---|---|

| Compound 15 | 66 | A549 | Potent activity, low toxicity to non-cancerous cells |

| Compound 21 | Not specified | A549 | High selectivity against multidrug-resistant strains |

Antimicrobial Activity

In addition to anticancer effects, these compounds have demonstrated antimicrobial activity against various pathogens. A study highlighted their effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. Notably, some derivatives exhibited selective inhibition against resistant strains, showcasing their potential in treating infections caused by resistant bacteria .

Table 2: Antimicrobial Efficacy of Selected Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 18 | Staphylococcus aureus | 8 μg/mL |

| Compound 19 | Klebsiella pneumoniae | 16 μg/mL |

The mechanism by which 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid exerts its biological effects involves interaction with specific molecular targets. It has been suggested that the compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways crucial for cancer cell proliferation and microbial survival .

Case Studies

Case Study 1: Anticancer Efficacy Evaluation

In a detailed evaluation of anticancer properties, researchers treated A549 cells with a fixed concentration of several derivatives for 24 hours. The results indicated that certain structural modifications significantly enhanced cytotoxicity while maintaining low toxicity towards non-cancerous cells. This reinforces the importance of structural features in optimizing therapeutic efficacy .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial properties of these derivatives against resistant strains. The findings revealed that specific modifications in the chemical structure led to increased potency against resistant pathogens, highlighting the potential for developing new antibiotics based on this scaffold.

Q & A

Q. What protocols ensure reproducibility in scaled-up syntheses of 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.